Cas no 1806618-07-4 (3-Methyl-5-propionylbenzyl alcohol)

3-Methyl-5-propionylbenzyl alcohol 化学的及び物理的性質
名前と識別子
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- 3-Methyl-5-propionylbenzyl alcohol
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- インチ: 1S/C11H14O2/c1-3-11(13)10-5-8(2)4-9(6-10)7-12/h4-6,12H,3,7H2,1-2H3
- InChIKey: XKOQXPPKUKOJMW-UHFFFAOYSA-N
- ほほえんだ: OCC1=CC(C)=CC(C(CC)=O)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 37.3
3-Methyl-5-propionylbenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008735-1g |
3-Methyl-5-propionylbenzyl alcohol |
1806618-07-4 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3-Methyl-5-propionylbenzyl alcohol 関連文献
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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3-Methyl-5-propionylbenzyl alcoholに関する追加情報
Introduction to 3-Methyl-5-propionylbenzyl alcohol (CAS No. 1806618-07-4)
3-Methyl-5-propionylbenzyl alcohol, identified by the Chemical Abstracts Service Number (CAS No.) 1806618-07-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound, featuring a benzyl alcohol moiety substituted with a methyl group at the 3-position and a propionyl group at the 5-position, exhibits promising characteristics that make it a valuable intermediate in the synthesis of biologically active molecules.
The structural framework of 3-Methyl-5-propionylbenzyl alcohol contributes to its versatility in chemical transformations. The presence of both an alcohol functional group and an acyl substituent allows for diverse reactions, including esterification, amidation, and oxidation processes. These reactions are pivotal in the development of drug candidates, where modifications at specific positions on the aromatic ring can significantly influence pharmacological activity and metabolic stability.
In recent years, there has been a surge in research focused on identifying novel scaffolds that can serve as precursors for therapeutic agents. 3-Methyl-5-propionylbenzyl alcohol has emerged as a compound of interest due to its ability to undergo selective modifications while maintaining structural integrity. This has been particularly relevant in the design of molecules targeting neurological disorders, where precise structural features are critical for receptor binding and efficacy.
One of the most compelling aspects of 3-Methyl-5-propionylbenzyl alcohol is its role as a building block in the synthesis of complex molecules. For instance, researchers have utilized this compound to develop derivatives with enhanced solubility and improved bioavailability. These derivatives have shown promise in preclinical studies as potential treatments for conditions such as inflammation and neurodegeneration. The propionyl group, in particular, has been identified as a key feature that enhances interactions with biological targets, making it an attractive moiety for medicinal chemists.
The benzyl alcohol component of 3-Methyl-5-propionylbenzyl alcohol also plays a significant role in its applications. Benzyl alcohols are well-known for their ability to act as protecting groups in organic synthesis, allowing for selective modification of other functional groups without affecting the benzyl moiety. This property has been leveraged in multi-step synthetic routes where sequential functionalization is required. Additionally, benzyl derivatives have been explored for their potential antimicrobial and anti-inflammatory properties, further extending the utility of this compound.
Recent advancements in computational chemistry have also highlighted the importance of 3-Methyl-5-propionylbenzyl alcohol in drug discovery efforts. Molecular modeling studies have demonstrated that derivatives of this compound can interact effectively with various biological targets, including enzymes and receptors involved in disease pathways. These studies have provided valuable insights into the structural requirements needed for optimal binding affinity and have guided the design of novel therapeutic agents.
The synthesis of 3-Methyl-5-propionylbenzyl alcohol itself is another area of active research. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve palladium-catalyzed cross-coupling reactions, which allow for the precise introduction of substituents at desired positions on the aromatic ring. The development of such synthetic strategies underscores the compound's significance as a versatile intermediate in pharmaceutical synthesis.
In conclusion, 3-Methyl-5-propionylbenzyl alcohol (CAS No. 1806618-07-4) represents a fascinating compound with broad applications in medicinal chemistry and synthetic biology. Its unique structural features enable diverse chemical transformations, making it an invaluable tool for the development of novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts.
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